molecular formula C12H14N2O3 B181842 (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate CAS No. 118507-50-9

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Cat. No. B181842
CAS RN: 118507-50-9
M. Wt: 234.25 g/mol
InChI Key: DAMJCWMGELCIMI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, also known as S-benzyloxycarbonyl-L-proline, is an important molecule in organic chemistry. It is a versatile reagent that can be used in many different reactions, such as peptide synthesis, asymmetric synthesis, and others. In addition, it is an important intermediate in the synthesis of many biologically active compounds.

Scientific Research Applications

I have conducted a search for the scientific research applications of “(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate”, also known as “(S)-(-)-3-Cbz-aminopyrrolidin-2-one”. However, the available information does not provide a detailed analysis of unique applications for this compound. The search results mainly offer options to purchase the compound for pharmaceutical testing and lab research .

properties

IUPAC Name

benzyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJCWMGELCIMI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466192
Record name Benzyl [(3S)-2-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

CAS RN

118507-50-9
Record name Benzyl [(3S)-2-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-aminopyrrolidin-2-one (2.70 g, 27 mmol) in water (36 mL) at ambient temperature was added triethylamine (4.12 mL, 29.7 mmol, 1.1 equivalent) followed by the dropwise addition over 15 minutes of a solution of N-(benzyloxycarbonyloxy)succinimide (7.4 g, 29.7 mmol, 1.1 equivalent) in MeCN (20 mL). The mixture was stirred at room temperature for 22 hours. The mixture was evaporated and the residue was partitioned between 0.5 M aqueous NaOH (500 mL) and DCM (600 mL). The aqueous fraction was further extracted with DCM (2×250 mL) and the combined organic extracts were back-washed with water (300 mL), dried (MgSO4) and evaporated to a cream solid which was filtered, dried and evaporated then triturated with ether (50 mL) for 0.5 hours, before being dried at room temperature for 2 hours to give benzyl N-(2-oxopyrrolidin-3-yl)carbamate (D39) 4.4 g (70%);
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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